7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane
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Overview
Description
The compound 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane is a complex organic molecule that features a combination of furan, thiazepane, and pyrazole rings
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its diverse functional groups.
Medicine
The compound’s potential medicinal applications include acting as a lead compound for developing new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Thiazepane Ring Formation: The thiazepane ring can be formed by reacting a suitable amine with a thiol under specific conditions.
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling the furan, thiazepane, and pyrazole rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazepane rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiazepane rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted pyrazole derivatives.
Mechanism of Action
The mechanism by which 7-(furan-2-yl)-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-1,4-thiazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethanone: Similar structure but with an ethyl group instead of a methanone group.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-22-17(14-16(21-22)15-6-3-2-4-7-15)20(24)23-10-9-19(26-13-11-23)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPALURPJKPHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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